molecular formula C9H5KN2O3 B1629989 Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt CAS No. 357263-59-3

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt

Cat. No.: B1629989
CAS No.: 357263-59-3
M. Wt: 228.25 g/mol
InChI Key: YIQLVLNMGQKIES-UHFFFAOYSA-M
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Chemical Reactions Analysis

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine derivatives have been synthesized and evaluated for their pharmacological properties. Research indicates that these compounds may exhibit significant activity against various biological targets.

Phosphodiesterase Inhibition

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase (PDE) inhibitors. For instance, derivatives of this compound have shown promising results as PDE4B inhibitors, which are relevant in treating inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrolo ring can enhance selectivity and potency against specific PDE isoforms .

Anti-inflammatory Properties

Compounds derived from alfa-oxo-1H-pyrrolo-[2,3B]pyridine have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages. This suggests their potential utility in developing anti-inflammatory therapies .

Neuropharmacology

The neuropharmacological profile of pyrrolo[2,3-b]pyridine derivatives is also noteworthy. Some studies suggest that these compounds may interact with central nervous system (CNS) receptors, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders.

CNS Receptor Interaction

Research has shown that certain derivatives selectively inhibit specific CNS receptors while minimizing side effects associated with broader receptor activity. This selectivity is crucial for developing safer therapeutic agents for CNS-related conditions .

Synthesis and Structural Variations

The synthesis of alfa-oxo-1H-pyrrolo-[2,3B]pyridine derivatives typically involves multi-step organic reactions that allow for various substitutions on the ring structure. The choice of substituents can significantly influence biological activity and pharmacokinetic properties.

Case Studies on Synthesis

A detailed analysis of synthetic pathways reveals that introducing halogen atoms or alkyl groups at specific positions on the pyrrole ring can enhance the bioactivity of these compounds. For example, fluorinated analogs have shown improved selectivity against PDE4B compared to their non-fluorinated counterparts .

Commercial Availability and Research Utilization

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt is commercially available from various suppliers, which facilitates its use in academic and industrial research settings. The compound is often utilized in proteomics research due to its unique chemical properties that allow for specific interactions with biological macromolecules .

Mechanism of Action

The mechanism of action of Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt can be compared with other similar compounds, such as:

    Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Acetic acid derivatives: Compounds with acetic acid moieties that exhibit similar reactivity and applications.

    Potassium salts: Other potassium salts used in organic synthesis and research.

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and research applications .

Biological Activity

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt (CAS: 357263-59-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7KN2O3
  • Molecular Weight : 230.26 g/mol
  • Melting Point : 103-108 °C
  • Hazard Classification : Warning (GHS)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been identified as a potential modulator of enzyme activity and receptor interactions, particularly in the context of neuropharmacology and immunology.

Pharmacological Activities

  • Antinociceptive Activity
    • Studies suggest that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit analgesic properties. For instance, certain derivatives have shown efficacy in reducing pain responses in animal models, potentially through the inhibition of pain signaling pathways.
  • Antimicrobial Properties
    • Research indicates that pyrrolo[2,3-b]pyridine derivatives possess significant antimicrobial activity against various pathogens. This includes effectiveness against strains of Mycobacterium tuberculosis, where certain compounds demonstrated low MIC (Minimum Inhibitory Concentration) values, indicating potent activity.
  • Antitumor Activity
    • Compounds within this class have been evaluated for their anticancer properties. For example, specific derivatives have shown cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells, while exhibiting limited toxicity to non-cancerous cells.
  • Neuroprotective Effects
    • The ability of these compounds to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Some studies have highlighted their role in modulating neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study 1: Antimycobacterial Activity

In a study by Deraeve et al., a series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their antimycobacterial activity. The most active compound exhibited an MIC value below 0.15 µM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tuberculosis agents from this scaffold .

Case Study 2: Antitumor Efficacy

Kalai et al. investigated the cytotoxicity of a specific pyrrolo[3,4-c]pyridine derivative against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells, suggesting a favorable therapeutic index for further development .

Research Findings Summary Table

Biological ActivityObservationsReference
AntinociceptiveEffective in reducing pain responsesDeraeve et al., 2020
AntimicrobialLow MIC values against Mycobacterium tuberculosisDeraeve et al., 2020
AntitumorModerate cytotoxicity against ovarian cancer cellsKalai et al., 2021
NeuroprotectiveModulates neuroinflammationPMC8069244

Properties

IUPAC Name

potassium;2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.K/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8;/h1-4H,(H,10,11)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLVLNMGQKIES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C(=O)[O-])N=C1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635815
Record name Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-59-3
Record name Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium α-oxo-7-azaindole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound IVa, N-(benzoyl)-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine, was prepared by the same method used to prepare compound 5a but the starting material was Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate. The compound was purified by silica gel chromatography using EtOAc as the eluting solvent to give a white solid. 1H NMR (500 MHz, DMSO-d6) δ 13.0 (s, 1H), 8.15 (s, 1H), 7.40 (m, 6H), 4.00 (s, 3H), 3.83 (s, 3H), 3.63-3.34 (m, 8H); 13C NMR (125 MHz, DMSO-d6) δ 185.5, 169.3, 166.5, 146.2, 145.7, 136.6, 135.3, 129.6, 128.4, 126.9, 122.2, 122.1, 119.2, 114.4, 56.8, 52.9, 45.5, 39.9. MS m/z: (M+H)+ calcd for C22H23N4O5: 423.17; found 423.19. HPLC retention time: 1.33 minutes (column B). Anal. Calcd. For C22H21N4O5: C, 62.7; H, 5.02; N, 13.29. Found: C, 61.92; H, 5.41; 13.01. Melting Point: 229.5-232° C.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
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Synthesis routes and methods II

Procedure details

Compound 2a (43 g, 0.21 mol) and K2CO3 (56.9 g, 0.41 mol) were dissolved in MeOH (200 ml) and H2O (200 ml). After 8 hours, product 3a precipitated out from the solution. Filtration afforded 43 g of compound 3a as a white solid in 90.4% yield.
Quantity
43 g
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56.9 g
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200 mL
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200 mL
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solvent
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Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
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Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
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Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
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Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
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Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
Reactant of Route 6
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Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt

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